Blumeatin B

Vue d'ensemble

Description

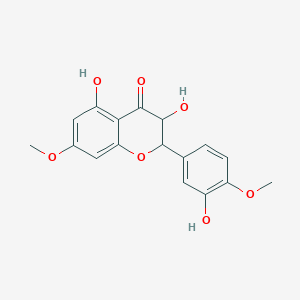

Blumeatin B is a naturally occurring flavonoid found in the sembung plant (Blumea balsamifera L.) . This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The molecular structure of this compound includes hydroxyl groups at positions C-3′ and 5′ and lacks a C2−C3 double bond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Blumeatin B can be synthesized through a series of chemical reactions involving the cyclization of appropriate precursors. One method involves the use of Lewis acid-catalyzed cyclization followed by chiral resolution through Schiff base intermediates . The reaction conditions typically include controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves extraction from Blumea balsamifera using methods such as steam distillation, simultaneous distillation and extraction, and CO2 supercritical extraction . These methods are chosen based on their efficiency in isolating the volatile constituents of the plant.

Analyse Des Réactions Chimiques

Types of Reactions: Blumeatin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or for further research purposes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce additional functional groups.

Reduction: Reducing agents like sodium borohydride are employed to convert specific functional groups, enhancing the compound’s stability.

Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Blumeatin B has demonstrated potent anticancer effects, particularly against oral cancer cells. Studies have shown that it inhibits the growth of SCC-4 oral cancer cells with minimal cytotoxicity to normal cells. The mechanism involves:

- Induction of DNA Damage : Flow cytometric analysis revealed that Blumeatin triggers DNA damage in cancer cells.

- Activation of Autophagy : It promotes autophagy in SCC-4 cells, evidenced by increased levels of LC3B and Beclin 1 proteins, which are markers of autophagic activity.

- Suppression of Migration and Invasion : Blumeatin significantly reduces the migration and invasion capabilities of SCC-4 cells, with an IC50 value indicating a 63% decrease in invasion at effective concentrations .

Case Study Summary

| Study Focus | Cell Line | Key Findings |

|---|---|---|

| Anticancer action | SCC-4 (oral cancer) | Induces DNA damage, activates autophagy, inhibits cell migration/invasion |

| Cytotoxicity profile | hTRET-OME (normal) | Minimal cytotoxic effects observed |

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties comparable to standard treatments like dexamethasone. Research indicates:

- Inhibition of Caspase-1 : Molecular docking studies suggest that Blumeatin can inhibit caspase-1, a key player in inflammatory pathways.

- Dose-dependent Effects : In vivo studies demonstrated that Blumeatin reduces ear swelling in mice, indicating its potential as an anti-inflammatory agent .

Data on Anti-inflammatory Effects

| Treatment | Dose (mg/kg) | Swelling Inhibition (%) |

|---|---|---|

| Dexamethasone | 10 | 78.39 |

| Blumeatin | 30 | 73.53 |

Antioxidant Properties

This compound has been recognized for its antioxidant capabilities, which include:

- Superoxide Radical Scavenging : It effectively scavenges superoxide radicals, contributing to its overall antioxidant potential.

- ADME/Tox Analysis : Studies involving absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) indicate favorable pharmacokinetic properties for therapeutic applications .

Mécanisme D'action

Blumeatin B exerts its effects through several molecular mechanisms:

Antioxidant Activity: The compound’s noncoplanarity and twisted torsion angle contribute to its high radical scavenging activity.

Anticancer Activity: this compound induces DNA damage and activates autophagy in cancer cells, leading to cell cycle arrest and apoptosis.

Inhibition of Xanthine Oxidase: this compound interacts with key amino acid residues in xanthine oxidase, inhibiting its activity and reducing uric acid production.

Comparaison Avec Des Composés Similaires

Blumeatin B is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:

Velutin: Another flavonoid found in Blumea balsamifera with similar antioxidant properties.

Tamarixetin: Known for its anti-inflammatory and anticancer activities.

Dihydroquercetin-7,4’-dimethyl ether: Exhibits antioxidant and antimicrobial properties.

This compound stands out due to its potent anticancer effects and its ability to inhibit xanthine oxidase, making it a valuable compound for further research and development.

Activité Biologique

Blumeatin B, a flavanone derived from the plant Blumea balsamifera, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, antioxidant capabilities, and anti-inflammatory effects.

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against oral cancer cells. A study focused on SCC-4 human oral cancer cells revealed several key findings:

- Cell Viability and Cytotoxicity : this compound inhibited the growth of SCC-4 cells with minimal cytotoxic effects on normal hTRET-OME cells. The MTT assay demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in oral cancer treatment .

-

Mechanisms of Action :

- Autophagy Induction : this compound was shown to activate autophagy in SCC-4 cells, marked by increased expression of autophagy-related proteins LC3B and Beclin 1. This activation is crucial for cellular homeostasis and may contribute to the anticancer effects .

- Reactive Oxygen Species (ROS) Generation : The compound increased ROS levels in a dose-dependent manner, which is often associated with apoptosis in cancer cells. At concentrations of 5, 10, and 20 µM, ROS levels were significantly elevated .

- Migration and Invasion Suppression : this compound reduced both migration and invasion of SCC-4 cells, as demonstrated by wound healing and transwell assays. At its IC50 concentration, it decreased cell invasion by approximately 63% .

Antioxidant Activity

This compound also exhibits potent antioxidant properties. Research indicates that it has a high radical scavenging activity due to its unique molecular structure. Key findings include:

- Absorption Profile : ADME/Tox analysis shows that this compound has an absorption rate of approximately 81.93% in the human intestine, suggesting good bioavailability .

- Molecular Structure Influence : The non-coplanarity and specific torsional angles of this compound contribute to its antioxidant activity. Despite lacking certain moieties typically associated with high antioxidant activity (like the 3-OH group), it still demonstrates significant radical scavenging capabilities .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has been studied for its anti-inflammatory properties:

- Comparative Potency : In vitro studies indicate that this compound's anti-inflammatory effects are slightly less potent than those of dexamethasone but still significant. For instance, in ear-swelling experiments on mice, this compound achieved a swelling inhibitory rate of approximately 73.53% at higher doses compared to dexamethasone's 78.39% at a lower dose .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propriétés

IUPAC Name |

(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPNMFZMHPLGRR-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301000894 | |

| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79995-67-8 | |

| Record name | Blumeatin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79995-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301000894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.